molecular formula C5H9N3O6 B12972841 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate

Cat. No.: B12972841
M. Wt: 207.14 g/mol
InChI Key: WNJBAJKDNZQCBA-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate typically involves the nitration of 1-methylimidazole followed by carboxylation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

Scientific Research Applications

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-nitro-1H-imidazole-4-carboxylic acid: Similar structure but with different substitution patterns.

    1-Methyl-4-nitro-1H-imidazole-2-carboxylate: An ester derivative of the compound.

    1-Methyl-4-amino-1H-imidazole-2-carboxylic acid: A reduced form of the compound.

Uniqueness

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H9N3O6

Molecular Weight

207.14 g/mol

IUPAC Name

1-methyl-4-nitroimidazole-2-carboxylic acid;dihydrate

InChI

InChI=1S/C5H5N3O4.2H2O/c1-7-2-3(8(11)12)6-4(7)5(9)10;;/h2H,1H3,(H,9,10);2*1H2

InChI Key

WNJBAJKDNZQCBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)O)[N+](=O)[O-].O.O

Origin of Product

United States

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